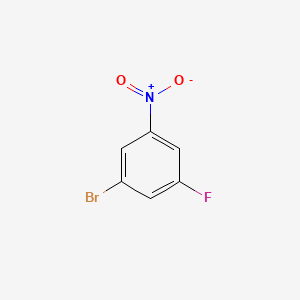

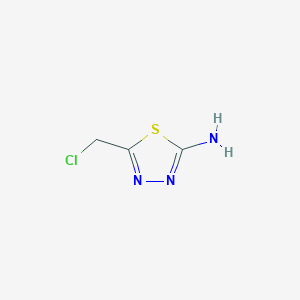

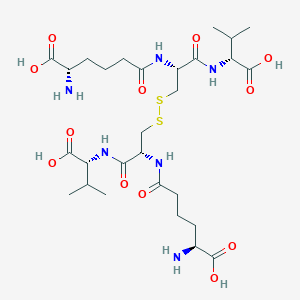

![molecular formula C8H7BrN2 B1283598 8-Bromo-6-metil-imidazo[1,2-a]piridina CAS No. 136117-93-6](/img/structure/B1283598.png)

8-Bromo-6-metil-imidazo[1,2-a]piridina

Descripción general

Descripción

8-Bromo-6-methylimidazo[1,2-a]pyridine is a derivative of the imidazo[1,2-a]pyridine family, which is a class of heterocyclic aromatic organic compounds. These compounds are characterized by a fused ring structure consisting of an imidazole ring and a pyridine ring. The specific compound has a bromine atom at the 8th position and a methyl group at the 6th position of the imidazo[1,2-a]pyridine core.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, including those with bromo and methyl substitutions, typically involves the reaction of aminopyridines with various reagents. For instance, the synthesis of 3-aminoimidazo[1,2-a]pyridines has been achieved using ionic liquids such as 1-butyl-3-methylimidazolium bromide [bmim]Br, which simplifies the reaction workup and allows for the reuse of the ionic liquid . Although the specific synthesis of 8-Bromo-6-methylimidazo[1,2-a]pyridine is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives can be elucidated using techniques such as NMR spectroscopy and X-ray crystallography. For example, the structures of certain 6-bromo-imidazo[4,5-b]pyridine derivatives were confirmed using monocrystalline X-ray crystallography . Theoretical calculations, including density functional theory (DFT) and time-dependent DFT (TD-DFT), can also be employed to understand the electronic properties and intermolecular interactions of these compounds .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can undergo various chemical reactions, including condensation, alkylation, and reactions with halogens such as bromine and iodine. The use of bromine in reactions with 2-aminopyrimidines and methyl aryl ketones has been shown to lead to the formation of bromo-substituted imidazo[1,2-a]pyrimidines . These reactions are crucial for introducing functional groups that can alter the chemical and biological properties of the molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. The presence of halogen atoms, such as bromine, and substituents like methyl groups can affect properties like solubility, melting point, and reactivity. The specific properties of 8-Bromo-6-methylimidazo[1,2-a]pyridine would need to be determined experimentally, but insights can be gained from related compounds. For instance, the use of ionic liquids in the synthesis of 3-aminoimidazo[1,2-a]pyridines suggests that these solvents may impact the solubility and reaction conditions of similar compounds .

Aplicaciones Científicas De Investigación

Aplicaciones Farmacéuticas

Este compuesto es parte de la familia de imidazo[1,2-a]piridinas, que incluye moléculas utilizadas en ingredientes farmacéuticos activos como medicamentos antiulcerosos y medicamentos para el insomnio y las disfunciones cerebrales . Los grupos bromo y metilo pueden influir en la actividad y la solubilidad del compuesto, lo que podría conducir al descubrimiento de nuevos fármacos.

Ciencia de Materiales

Las imidazo[1,2-a]piridinas son reconocidas por su carácter estructural en la ciencia de los materiales . Los sustituyentes específicos en 8-Bromo-6-metil-imidazo[1,2-a]piridina podrían explorarse para desarrollar nuevos materiales con propiedades ópticas o electrónicas únicas.

Intermedio de Síntesis Orgánica

Como intermedio en la síntesis química orgánica, este compuesto podría utilizarse para sintetizar otras sustancias químicas, posiblemente debido a la reactividad del grupo bromo que puede sufrir transformaciones adicionales .

Sondas Fluorescentes

Los derivados de la imidazo[1,2-a]piridina se han utilizado como sondas fluorescentes para la determinación de iones de mercurio y hierro . La estructura específica de this compound podría ofrecer ventajas únicas en esta aplicación.

Pesticidas y Fungicidas

La familia más amplia de imidazo[1,2-a]piridinas se ha utilizado en pesticidas y fungicidas . La adición de grupos bromo y metilo podría mejorar estas propiedades o conducir a nuevos tipos de agroquímicos.

Tintes Sensibles a la Luz

Las imidazo[1,2-a]piridinas también se utilizan como tintes sensibles a la luz . La estructura única de this compound podría investigarse por sus propiedades de tinción y su estabilidad bajo la exposición a la luz.

Safety and Hazards

The safety information for “8-Bromo-6-methylimidazo[1,2-a]pyridine” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of eye contact, rinse cautiously with water for several minutes .

Direcciones Futuras

Imidazo[1,2-a]pyridines, including “8-Bromo-6-methylimidazo[1,2-a]pyridine”, have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core is a promising area of research .

Mecanismo De Acción

Target of Action

8-Bromo-6-methylimidazo[1,2-a]pyridine is a complex compound with a unique structure. Imidazo[1,2-a]pyridine analogues, a class to which this compound belongs, have been recognized as valuable scaffolds in medicinal chemistry .

Mode of Action

Imidazo[1,2-a]pyridine analogues have been studied for their significant activity against various diseases . The interaction of these compounds with their targets often results in changes at the molecular level, affecting the function of the target proteins .

Biochemical Pathways

Imidazo[1,2-a]pyridine analogues have been noted for their wide range of applications in medicinal chemistry, suggesting that they may interact with multiple pathways .

Pharmacokinetics

One study on a related compound, q203, indicated pharmacokinetic profiles compatible with once-daily dosing .

Result of Action

Related compounds have shown significant activity against various diseases, indicating potential therapeutic effects .

Propiedades

IUPAC Name |

8-bromo-6-methylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-6-4-7(9)8-10-2-3-11(8)5-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEXMXPBKRWDOBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=CN=C2C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90568169 | |

| Record name | 8-Bromo-6-methylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

136117-93-6 | |

| Record name | 8-Bromo-6-methylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene](/img/structure/B1283534.png)

![(3aS,4S,6aR)-tert-butyl 4-formyl-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate](/img/structure/B1283551.png)

![4-Amino-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1283553.png)